molecular formula C11H11N3O2 B1414873 N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1152836-90-2

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No.: B1414873
CAS No.: 1152836-90-2
M. Wt: 217.22 g/mol
InChI Key: BSUVSWPKCMWXTE-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide (CAS: 1152836-90-2) is an acetamide derivative featuring a hydroxyphenyl group and a pyrazole moiety. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol .

Properties

IUPAC Name

N-(4-hydroxyphenyl)-2-pyrazol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-10-4-2-9(3-5-10)13-11(16)8-14-7-1-6-12-14/h1-7,15H,8H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUVSWPKCMWXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, a compound belonging to the pyrazole family, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

This compound features a hydroxyl group on a phenyl ring and a pyrazole moiety, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. A study demonstrated that pyrazole derivatives could reduce paw edema in animal models, indicating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (µM)Reference
This compound25
2-(5-Substituted-1H-pyrazol-3-yl) naphthalen-1-ol0.07

2. Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Notably, studies have reported its efficacy against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)Mechanism of ActionReference
MCF712.5Induction of apoptosis
HepG217.8Cell cycle arrest
A54926Inhibition of proliferation

The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

3. Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacteria and fungi.

Table 3: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.22

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Case Studies

Several case studies illustrate the potential applications of this compound in therapeutic settings:

  • Case Study 1 : A study on MCF7 cells revealed that treatment with this compound led to significant apoptosis, with morphological changes observed under microscopy, indicating its effectiveness as an anticancer agent .
  • Case Study 2 : In an animal model of inflammation, administration of this compound resulted in a marked reduction in edema compared to control groups, highlighting its potential for treating inflammatory conditions .

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

Pyrazole derivatives, including N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide, have been extensively studied for their anti-inflammatory effects. Research indicates that compounds with pyrazole structures can inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. For instance, the compound has shown promising results in reducing inflammation in various in vitro models, demonstrating its potential as a therapeutic agent in conditions like arthritis and other inflammatory disorders .

1.2 Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. This compound exhibits significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). For example, studies have reported IC50 values indicating effective inhibition of cell proliferation, suggesting its potential as a lead compound in cancer therapy . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to specific proteins involved in cancer progression and inflammation, such as kinases and transcription factors. The computational analysis indicates favorable interactions that could lead to the development of more potent derivatives .

Synthesis and Derivatives

The synthesis of this compound has been achieved through various chemical routes, often involving the reaction of substituted phenols with pyrazole derivatives. The ability to modify the pyrazole ring allows for the creation of a library of compounds with enhanced biological activities. For instance, modifications at different positions on the pyrazole or phenolic ring can lead to improved potency or selectivity against specific targets .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related pyrazole derivatives:

Compound NameActivity TypeCell Line TestedIC50 Value (µM)Reference
This compoundAnticancerMCF73.79
Compound AAnticancerHepG212.50
Compound BAnti-inflammatoryRAW264.75.00
Compound CAnticancerA54942.30

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The following table compares key structural and physical properties of N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide with similar compounds:

Compound Name Structural Features Melting Point (°C) Key Substituents
This compound Hydroxyphenyl, pyrazole Not reported -OH (para position)
7q () Acetylphenyl, imidazole-pyrazole hybrid 155–160 Acetyl group, imidazole
72 () Benzotriazole, hydroxyphenyl Not reported Benzotriazole, -OH
8f () Thiazole, dihydropyrazole Not reported Thiazole, dihydropyrazole
Compound I () Dichlorophenyl, dihydropyrazole ~200–202 Cl substituents, dihydropyrazole
  • Hydrogen Bonding : The hydroxyphenyl group in the target compound enhances solubility compared to acetylphenyl (7q) or dichlorophenyl (Compound I) derivatives .
  • Thermal Stability : Imidazole-containing analogs (e.g., 7q) exhibit higher melting points (~155–160°C), suggesting stronger intermolecular interactions than pyrazole-only derivatives .
Antioxidant Potential
  • This compound : While direct data is unavailable, structurally similar benzotriazole-acetamide hybrids (e.g., compound 72) exhibit high antioxidant activity via radical scavenging, attributed to the hydroxyphenyl group .
  • Benzotriazole Analogs (72) : Demonstrated superior antioxidant activity in Griess assays, likely due to enhanced electron-donating effects from the fused triazole ring .
Antimicrobial and Antifungal Activity
  • Thiazole-Pyrazole Hybrids (8f, 8j) : Exhibit potent activity against Staphylococcus aureus (8f) and Aspergillus fumigatus (8j), with MIC values <10 µg/mL. The thiazole ring may enhance membrane penetration .
  • Imidazole-Pyrazole Hybrids (7q) : Show moderate antimicrobial activity, possibly due to the imidazole’s ability to disrupt microbial cell membranes .
Analgesic Activity
  • Thiazole Derivatives (8c, 8e): Display significant analgesic effects in tail immersion assays, with ED₅₀ values comparable to ibuprofen. Electron-donating groups (e.g., dimethylamino in 8c) enhance activity .

Pharmacological Advantages and Limitations

  • Target Compound : The hydroxyphenyl group improves aqueous solubility but may reduce blood-brain barrier permeability compared to lipophilic analogs like dichlorophenyl derivatives .
  • Benzotriazole Analogs (72) : Higher metabolic stability due to the triazole ring but may exhibit toxicity risks from bioactivation .

Preparation Methods

Step-by-Step Synthesis of Pyrazole Core:

  • Formation of 1,3-Diketones:

    • Synthesize the 1,3-diketone by reacting an appropriate acid chloride or carboxylic acid with a suitable ketone in the presence of a catalyst like carbonyldiimidazole (CDI).
  • Conversion to Pyrazole:

    • React the 1,3-diketone with hydrazine monohydrate to form the pyrazole ring. This step can be performed under various conditions, including reflux or microwave irradiation.

Introduction of the Acetamide Group

Once the pyrazole core is established, the next step involves introducing the acetamide group. This can be achieved through a series of reactions:

  • Activation of the Pyrazole Ring:

    • Activate the pyrazole ring by introducing a suitable leaving group, such as a halide, which can then be displaced by an amine.
  • Coupling with 4-Hydroxyaniline:

    • React the activated pyrazole derivative with 4-hydroxyaniline to form the desired amide linkage. This step may require a coupling agent like a carbodiimide or a base to facilitate the reaction.

Analysis and Characterization

After synthesizing N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide , it is crucial to analyze and characterize the compound to confirm its structure and purity. Common analytical techniques include:

Q & A

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodology : Initial screening often focuses on enzyme inhibition or antioxidant activity. For instance, Griess reaction assays measure nitric oxide scavenging capacity, while IC₅₀ determinations (e.g., for glutathione peroxidase inhibition) quantify potency using dose-response curves . Structural analogs like 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide have shown high antioxidant activity, providing a template for comparative studies .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-acetamide derivatives?

  • Methodology : Discrepancies in SAR often arise from substituent effects or assay conditions. For example, replacing the imidazole ring in 3aC7 (0% GPx inhibition) with a pyrazole moiety (as in 3eC7 ) increases activity to 82.7% GPx inhibition at 100 μM . To resolve conflicts:
  • Perform dose-response titrations across multiple concentrations.
  • Use molecular docking to predict binding interactions (e.g., with PASS software) .
  • Validate hypotheses via site-directed mutagenesis of target enzymes.

Q. How can X-ray crystallography and computational tools refine the structural analysis of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL/SHELXS software enables precise determination of bond lengths, angles, and hydrogen-bonding networks . For example, refinement of a related compound (SCP-1) revealed C–H bond lengths ranging from 0.91–0.97 Å and confirmed planar amide geometry . Pairing crystallography with DFT calculations (e.g., Gaussian09) validates electronic properties and predicts reactive sites.

Q. What experimental designs optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Methodology :
  • Metabolic stability : Use liver microsome assays to assess CYP450-mediated degradation.
  • Solubility enhancement : Co-crystallization with co-formers (e.g., cyclodextrins) improves bioavailability.
  • PK modeling : Compare elimination half-life (t₁/₂) and clearance (CL) parameters to analogs like SCP-1, which has a shorter t₁/₂ than acetaminophen .

Q. How can researchers address low reproducibility in biological assays for this compound?

  • Methodology :
  • Standardize assay protocols (e.g., fixed incubation times, controlled temperature).
  • Include positive controls (e.g., ascorbic acid for antioxidant assays) .
  • Validate results across multiple cell lines or enzyme batches.
  • Use high-throughput screening (HTS) to minimize variability .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodology :
  • Apply non-linear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC₅₀ values.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare means across groups.
  • Report variability as standard deviation (SD) or standard error of the mean (SEM) .

Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s stability?

  • Methodology : Graph set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R₂²(8) or C(4), which stabilize the lattice . For instance, N–H···O and O–H···N interactions in SCP-1’s crystal structure contribute to its thermal stability .

Tables for Key Data

Table 1 : Inhibitory Activity of Structural Analogs (GPx Assay)

CompoundStructure Modification% GPx Inhibition (100 μM)Reference
3aC7Imidazole-acetohydrazide0%
3eC7Pyrazole-acetohydrazide82.7 ± 13.0
Compound 73Benzo-triazole-acetamide84.9 ± 7.1 (antioxidant)

Table 2 : Crystallographic Parameters for SCP-1

ParameterValue
Space groupP2₁/c
C–H bond length range0.91–0.97 Å
Hydrogen-bond motifsN–H···O, O–H···N

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide
Reactant of Route 2
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N-(4-hydroxyphenyl)-2-(1H-pyrazol-1-yl)acetamide

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